N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C23H20N4O2 and a molecular weight of 384.431 g/mol . This compound is characterized by its unique structure, which includes a pyrazole ring, a naphthalene moiety, and a methoxyphenyl group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide: This compound has a similar structure but includes a thiophene ring instead of a naphthalene moiety.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound features a fluorophenyl group and is known for its potential anticancer activity.
The uniqueness of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20N4O2 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H20N4O2/c1-15(16-10-12-18(29-2)13-11-16)24-27-23(28)22-14-21(25-26-22)20-9-5-7-17-6-3-4-8-19(17)20/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-15+ |
InChI Key |
CMEUTQKOJADALY-BUVRLJJBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)/C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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